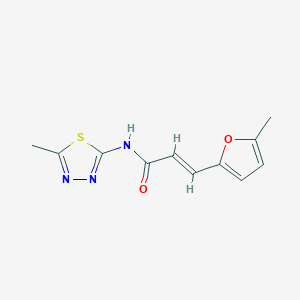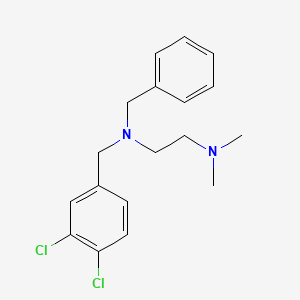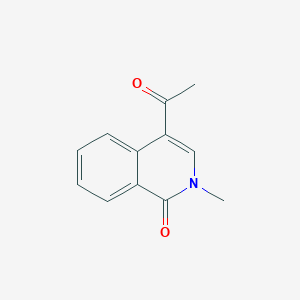
4-acetyl-2-methyl-1(2H)-isoquinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-2-methyl-1(2H)-isoquinolinone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isoquinolinone derivatives and is known to possess various biological activities.
Mécanisme D'action
The mechanism of action of 4-acetyl-2-methyl-1(2H)-isoquinolinone is not fully understood. However, it has been suggested that the compound exerts its biological activities through the modulation of various signaling pathways. For example, it has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-acetyl-2-methyl-1(2H)-isoquinolinone possesses various biochemical and physiological effects. The compound has been found to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, 4-acetyl-2-methyl-1(2H)-isoquinolinone has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-acetyl-2-methyl-1(2H)-isoquinolinone in lab experiments is its relatively low toxicity. The compound has been found to be well-tolerated in animal studies, with no significant adverse effects observed. Additionally, the compound is readily available and can be synthesized using simple and cost-effective methods. However, one of the limitations of using 4-acetyl-2-methyl-1(2H)-isoquinolinone in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on 4-acetyl-2-methyl-1(2H)-isoquinolinone. One potential direction is to investigate its use as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential use as a fluorescent probe for biological imaging. Additionally, further studies are needed to elucidate the mechanism of action of 4-acetyl-2-methyl-1(2H)-isoquinolinone and its potential interactions with other signaling pathways. Finally, more research is needed to evaluate the safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 4-acetyl-2-methyl-1(2H)-isoquinolinone can be achieved through various methods. One of the commonly used methods involves the reaction of 2-methylbenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium methoxide. The resulting product is then subjected to cyclization using a Lewis acid catalyst such as aluminum chloride. The final product obtained is 4-acetyl-2-methyl-1(2H)-isoquinolinone.
Applications De Recherche Scientifique
4-acetyl-2-methyl-1(2H)-isoquinolinone has been extensively studied for its potential therapeutic applications. It has been found to possess various biological activities such as anti-inflammatory, antioxidant, and antitumor properties. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, 4-acetyl-2-methyl-1(2H)-isoquinolinone has been studied for its potential use as a fluorescent probe in biological imaging.
Propriétés
IUPAC Name |
4-acetyl-2-methylisoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8(14)11-7-13(2)12(15)10-6-4-3-5-9(10)11/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWTVJDLQTMYNEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=O)C2=CC=CC=C21)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>30.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26659215 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Acetyl-2-methyl-2H-isoquinolin-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

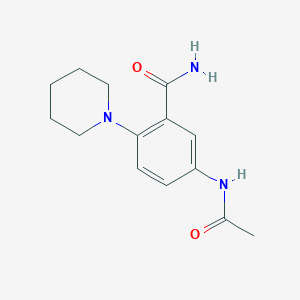
![2-methoxy-4-{[2-(methylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5811031.png)
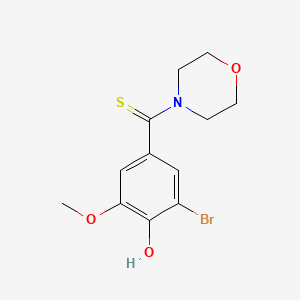
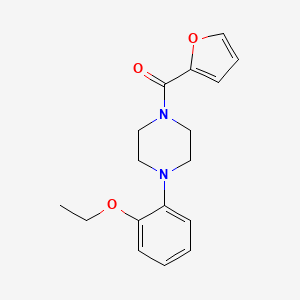
![1-[(2,4-dimethylphenyl)sulfonyl]indoline](/img/structure/B5811045.png)
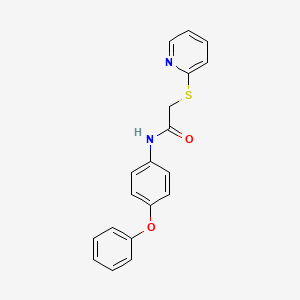
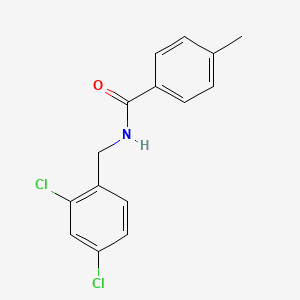
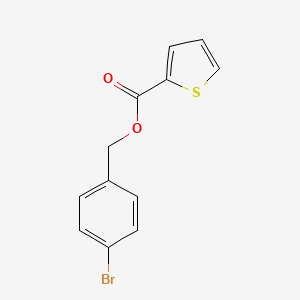
![ethyl 4-[({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}carbonyl)amino]benzoate](/img/structure/B5811064.png)


![4-{5-[(2-oxo-2H-chromen-7-yl)oxy]-1H-tetrazol-1-yl}benzamide](/img/structure/B5811087.png)
